molecular formula C13H15BrN2 B1397980 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine CAS No. 812649-40-4

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

Cat. No.: B1397980
CAS No.: 812649-40-4
M. Wt: 279.18 g/mol
InChI Key: UFGUZGRZKTZRAB-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine is an organic compound that features a bromine atom attached to a hexahydrocyclohepta[b]indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine typically involves the bromination of hexahydrocyclohepta[b]indole. One common method is the reaction of hexahydrocyclohepta[b]indole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The indole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
  • 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
  • 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

Uniqueness

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(15)13(9)16-12/h5-7,11,16H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGUZGRZKTZRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)N)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 2
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 3
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 4
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 5
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 6
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

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